molecular formula C26H23FN2O3 B11358120 N-(4-tert-butylbenzyl)-6-fluoro-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

N-(4-tert-butylbenzyl)-6-fluoro-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11358120
M. Wt: 430.5 g/mol
InChI Key: SZDIHUKAKHVNBU-UHFFFAOYSA-N
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Description

N-[(4-TERT-BUTYLPHENYL)METHYL]-6-FLUORO-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromene core, a pyridine ring, and a tert-butylphenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-TERT-BUTYLPHENYL)METHYL]-6-FLUORO-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the chromene core, the introduction of the fluorine atom, and the attachment of the pyridine and tert-butylphenyl groups. Common synthetic routes may involve:

    Formation of the Chromene Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of Pyridine and Tert-Butylphenyl Groups: Coupling reactions, such as Suzuki-Miyaura coupling, are often employed.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(4-TERT-BUTYLPHENYL)METHYL]-6-FLUORO-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-TERT-BUTYLPHENYL)METHYL]-6-FLUORO-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-TERT-BUTYLPHENYL)METHYL]-6-FLUORO-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-TERT-BUTYLPHENYL)METHYL]-6-FLUORO-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a diverse array of chemical reactions and exhibit a broad spectrum of biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H23FN2O3

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-6-fluoro-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C26H23FN2O3/c1-26(2,3)18-9-7-17(8-10-18)16-29(24-6-4-5-13-28-24)25(31)23-15-21(30)20-14-19(27)11-12-22(20)32-23/h4-15H,16H2,1-3H3

InChI Key

SZDIHUKAKHVNBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)F

Origin of Product

United States

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